2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol, commonly referred to as WHI-P154, is a synthetic quinazoline derivative that has garnered significant interest in scientific research due to its biological activity, particularly as a protein tyrosine kinase inhibitor. [, , ]
WHI-P154 belongs to the class of dimethoxyquinazoline compounds. Its primary role in scientific research is as a tool to investigate and modulate cellular processes involving specific tyrosine kinases, primarily Janus kinase 3 (JAK3) and, to a lesser extent, the epidermal growth factor receptor (EGFR). [, , ]
WHI-P154 is synthesized via the condensation of 4-chloro-6,7-dimethoxyquinazoline with 3-bromo-4-hydroxyaniline. [] The reaction is typically carried out in ethanol under reflux conditions, with the addition of triethylamine (Et3N) to neutralize the hydrochloric acid generated. [] The crude product is then recrystallized from dimethylformamide to obtain purified WHI-P154. [] The synthesis of the precursor, 4-chloro-6,7-dimethoxyquinazoline, involves multiple steps, as detailed in the referenced paper. []
The molecular structure of WHI-P154 has been elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. [] The molecule features a quinazoline core with two methoxy groups at positions 6 and 7. [] A 3-bromo-4-hydroxyphenyl group is attached to the quinazoline core via an amino linkage at position 4. []
Crystallographic analysis of WHI-P154 revealed its existence as a chloride salt, forming a methanol solvate. [] In the crystal structure, the nitrogen at the N3 position of the quinazoline ring is protonated and participates in hydrogen bonding with the chloride anion. [] The dihedral angle between the aniline and quinazoline moieties is small (1.10 degrees). []
WHI-P154 exerts its biological effects primarily by inhibiting the activity of the tyrosine kinase JAK3. [, , ] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAK3 and preventing the phosphorylation of downstream signaling molecules. [, , ]
While primarily known as a JAK3 inhibitor, WHI-P154 has also been reported to inhibit EGFR tyrosine kinase, albeit with lower potency and selectivity compared to its effect on JAK3. [, , ] This broader activity profile should be considered when interpreting research findings using WHI-P154. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2